6-Bromopyridazin-4-amine
Overview
Description
6-Bromopyridazin-4-amine is a chemical compound with the CAS Number: 1379294-26-4 . It has a molecular weight of 174 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyridazine derivatives like 6-Bromopyridazin-4-amine often involves starting from 1,3-diketones . A Diaza–Wittig reaction is a key step in the synthesis . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The IUPAC name for 6-Bromopyridazin-4-amine is 6-bromo-4-pyridazinamine . The InChI code for this compound is 1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) .Physical And Chemical Properties Analysis
6-Bromopyridazin-4-amine has a molecular weight of 174 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 6-Bromopyridazin-4-amine is a chemical compound that has been studied for its potential anti-inflammatory effects . It is a type of pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects .
- Methods of Application or Experimental Procedures : The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, including 6-Bromopyridazin-4-amine, was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
- Results or Outcomes : The study found that a large number of pyrimidines, including 6-Bromopyridazin-4-amine, exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety And Hazards
6-Bromopyridazin-4-amine is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-bromopyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVSPZVKNPWLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyridazin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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